molecular formula C27H26F6NOP B12855607 (S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide

(S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B12855607
M. Wt: 525.5 g/mol
InChI Key: NNEYFISCDMOQKY-HSZRJFAPSA-N
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Description

(S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a diphenylphosphino group, and a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often require mild temperatures and the presence of a photoredox catalyst.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The use of cost-effective reagents and environmentally friendly solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, amines, and substituted benzamides. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

Chemistry

In chemistry, (S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is used as a ligand in catalytic reactions. Its unique structure allows it to stabilize transition states and facilitate various organic transformations .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .

Medicine

In medicine, the compound’s trifluoromethyl groups enhance its metabolic stability and bioavailability. It is being investigated for its potential as a drug candidate for treating various diseases .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of (S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, facilitating catalytic processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide stands out due to its combination of trifluoromethyl and diphenylphosphino groups, which confer unique chemical properties and reactivity.

Properties

Molecular Formula

C27H26F6NOP

Molecular Weight

525.5 g/mol

IUPAC Name

N-[(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-yl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C27H26F6NOP/c1-25(2,3)23(17-36(21-10-6-4-7-11-21)22-12-8-5-9-13-22)34-24(35)18-14-19(26(28,29)30)16-20(15-18)27(31,32)33/h4-16,23H,17H2,1-3H3,(H,34,35)/t23-/m1/s1

InChI Key

NNEYFISCDMOQKY-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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